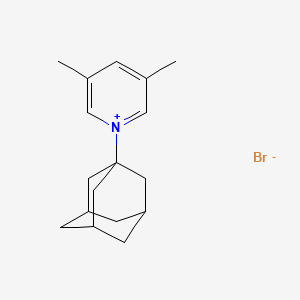

1-(1-Adamantyl)-3,5-dimethylpyridinium bromide

Overview

Description

“1-(1-Adamantyl)-3,5-dimethylpyridinium bromide” is a derivative of adamantane, a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . Adamantanes are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, has been developed . These procedures started with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid by using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide .Molecular Structure Analysis

The compound is a derivative of adamantane with a bromine atom at one of the four equivalent methine positions . The molecular weight of 1-Bromoadamantane, a similar compound, is 215.13 .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates .Physical And Chemical Properties Analysis

1-Bromoadamantane, a similar compound, is a colorless solid with a melting point of 116-118 °C . It is insoluble in water .Scientific Research Applications

Adamantylation of Pyridine Derivatives

Research indicates that the reaction of hydroxypyridines with 1-bromoadamantane can produce mono- and disubstituted adamantylation products. Specifically, the catalytic effect of hydroxypyridines and 4-dimethylaminopyridine on the quaternization of pyridine with adamantyl bromide has been noted. This has led to the development of a method for preparing quaternary 1-(adamant-1-yl)pyridinium salts under mild conditions (Shadrikova, Golovin, & Klimochkin, 2015).

Synthesis of Dinuclear Metal Complexes

The synthesis of a unique dinuclear metal complex was achieved by reacting two equivalents of 1-adamantylzinc bromide with a nickel bromide compound. This complex was characterized by neutron diffraction methods, confirming a linear bonding mode of the hydride ligand and indicating potential for further reactivity studies (Vicic, Anderson, Cowan, & Schultz, 2004).

Stereoselective Synthesis

The interaction of 1-(1-adamantylcarbonylmethyl)pyridinium bromide with arylmethylenecyanothioacetamides has been found to proceed stereoselectively, forming 2-(1-adamantylcarbonyl)-5-amino-3-aryl-4-cyano-2,3-dihydrothiophenes. This reaction exhibits good yield through a three-component condensation process, highlighting its potential for synthesis applications (Shestopalov, Bogomolova, & Litvinov, 1991).

High-Efficiency Dimerization

(Imido)vanadium(V) complexes have demonstrated exceptionally high catalytic activities for ethylene dimerization, showcasing the significant role of the steric bulk and electronic nature of the imido ligand in influencing selectivity and activity. This research highlights the capacity of certain ligands to highly enhance dimerization processes (Zhang & Nomura, 2010).

Safety And Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name |

1-(1-adamantyl)-3,5-dimethylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N.BrH/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17;/h3,10-11,14-16H,4-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGKJTQRWJYCHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-3,5-dimethylpyridinium bromide | |

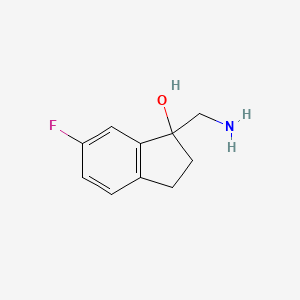

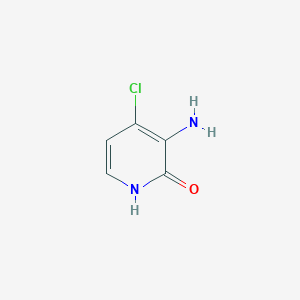

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1526233.png)